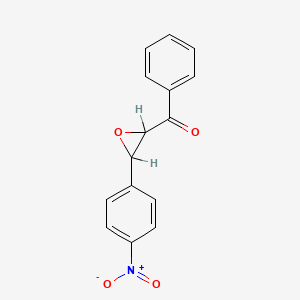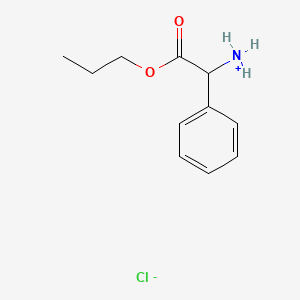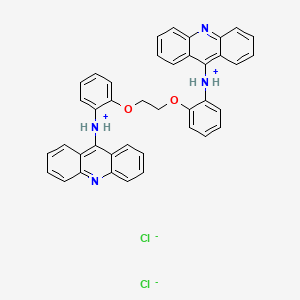
9,9'-Ethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 9,9’-Ethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with o-phenylenediamine and acridine derivatives.
Reaction Conditions: The reaction involves the condensation of o-phenylenediamine with acridine derivatives in the presence of ethylene glycol under controlled temperature and pressure conditions.
Purification: The resulting product is purified through recrystallization or chromatography techniques to obtain the dihydrochloride salt form.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
9,9’-Ethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions include various acridine derivatives with altered functional groups.
Scientific Research Applications
9,9’-Ethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds and as a reagent in various organic reactions.
Biology: The compound is used in biochemical assays and as a fluorescent probe for studying cellular processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9,9’-Ethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication and transcription processes, which is particularly useful in anticancer research. Additionally, it can bind to proteins, altering their function and activity .
Comparison with Similar Compounds
Similar compounds to 9,9’-Ethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride include:
9,9’-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride: This compound has a longer alkyl chain, which may affect its solubility and reactivity.
9,9’-Pentamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride: This compound has a shorter alkyl chain, leading to different physical and chemical properties.
The uniqueness of 9,9’-Ethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride lies in its specific structural arrangement, which provides distinct reactivity and interaction with biological molecules.
Properties
CAS No. |
66724-86-5 |
|---|---|
Molecular Formula |
C40H32Cl2N4O2 |
Molecular Weight |
671.6 g/mol |
IUPAC Name |
acridin-9-yl-[2-[2-[2-(acridin-9-ylazaniumyl)phenoxy]ethoxy]phenyl]azanium;dichloride |
InChI |
InChI=1S/C40H30N4O2.2ClH/c1-5-17-31-27(13-1)39(28-14-2-6-18-32(28)41-31)43-35-21-9-11-23-37(35)45-25-26-46-38-24-12-10-22-36(38)44-40-29-15-3-7-19-33(29)42-34-20-8-4-16-30(34)40;;/h1-24H,25-26H2,(H,41,43)(H,42,44);2*1H |
InChI Key |
KUEHZEIWLYQALB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=CC=C4OCCOC5=CC=CC=C5[NH2+]C6=C7C=CC=CC7=NC8=CC=CC=C86.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide](/img/structure/B13768174.png)
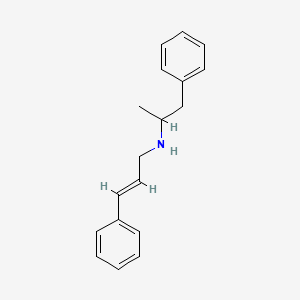
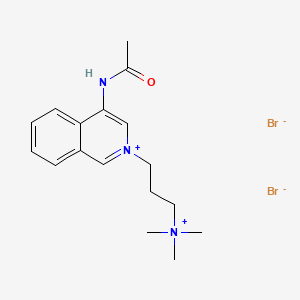



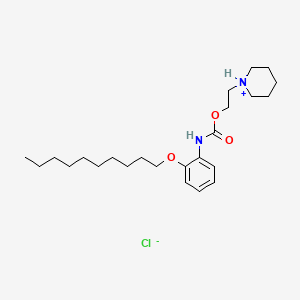
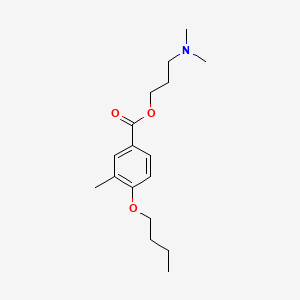
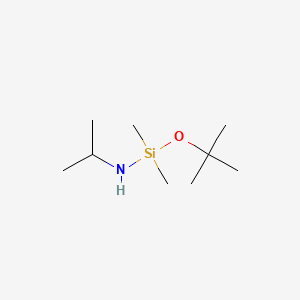
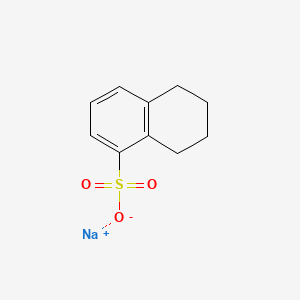
![[Cyclohexa-2,4-dien-1-ylidene(phenyl)methyl]benzene;ethene-1,1,2,2-tetracarbonitrile;hexachloroantimony(1-)](/img/structure/B13768222.png)
